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molecular formula C5H4N4 B1217852 1h-Pyrazolo[3,4-d]pyrimidine CAS No. 271-80-7

1h-Pyrazolo[3,4-d]pyrimidine

Cat. No. B1217852
M. Wt: 120.11 g/mol
InChI Key: QUKPALAWEPMWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06251911B1

Procedure details

Analogously to Example 32, 521 mg (2.00 mmol) of 3-amino-4-(3-chlorophenylamino)-1H-pyrazolo[3,4-d]pyrimidine (see Step 1.6) and 343 μl of acetic acid are dissolved in 50 ml of methanol and reacted with 567 mg (3.0 mmol) of 4-(thiazol-2-yl)-benzaldehyde to form 4-(3chloro-phenylamino)-3t{4-(thiazol-2-yl)-phen-1-yl)methyleneamino]-1H-pyrazolo[3,4-d]pyrimidine. The above intermediate is reduced in 30 ml of DMEU with 16 ml (16 mmol) of DIBAL-H and worked up analogously. The crude product is dissolved in THF/methanol; 20 g of silica gel are added and the mixture is dried to a powder. Application to a silica gel column and elution with CH2Cl2/methanol/H2O/acetic acid (85:13:1.5:0.5) yield 4-(3-chloro-phenylamino)-3-[4-(thiazol-2-yl)-benzylamino]-1H-pyrazolo[3,4-d]pyrimidine; m.p. 241-243° C.; TLC: Rf=0.44 (CHCl3/methanol/H2O/acetic acid=85:13:1.5:0.5); HPLC: tRet(grad20-100)=9.0; FAB-MS: (M+H)+=434.
Quantity
521 mg
Type
reactant
Reaction Step One
Quantity
343 μL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
567 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:10]2[C:5](=[N:6][CH:7]=[N:8][C:9]=2NC2C=CC=C(Cl)C=2)[NH:4][N:3]=1.C(O)(=O)C.S1C=CN=C1C1C=CC(C=O)=CC=1>CO>[NH:4]1[C:5]2=[N:6][CH:7]=[N:8][CH:9]=[C:10]2[CH:2]=[N:3]1

Inputs

Step One
Name
Quantity
521 mg
Type
reactant
Smiles
NC1=NNC2=NC=NC(=C21)NC2=CC(=CC=C2)Cl
Name
Quantity
343 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
567 mg
Type
reactant
Smiles
S1C(=NC=C1)C1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=2C1=NC=NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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